chemical structure and molecular weight of 6-(4-Morpholinyl)-4-hexyn-3-ol
chemical structure and molecular weight of 6-(4-Morpholinyl)-4-hexyn-3-ol
An In-depth Technical Guide to 6-(4-Morpholinyl)-4-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chemical structure and molecular properties of 6-(4-Morpholinyl)-4-hexyn-3-ol. The information presented herein is derived from established principles of chemical nomenclature and structure theory, offering a foundational understanding for researchers engaging with this molecule.
Deciphering the Chemical Structure from IUPAC Nomenclature
The systematic IUPAC name, 6-(4-Morpholinyl)-4-hexyn-3-ol, provides the necessary information to construct the molecule's two-dimensional structure. A breakdown of the name reveals the core components and their connectivity:
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Parent Chain: The name ends with "hexyn-3-ol," which identifies the main carbon chain.
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"Hex" signifies a six-carbon chain.
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"yn" indicates the presence of a carbon-carbon triple bond. The "4-" prefix specifies that this triple bond is located between the fourth and fifth carbon atoms.
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"ol" denotes a hydroxyl (-OH) functional group. The "3-" prefix indicates its attachment to the third carbon atom.
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Substituent Group: The prefix "6-(4-Morpholinyl)" describes a substituent attached to the parent chain.
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"Morpholinyl" refers to the morpholine heterocycle.[1] Morpholine is a six-membered ring containing an oxygen atom and a nitrogen atom opposite each other.[1][2]
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The "4-" within this part of the name specifies that the morpholine ring is attached to the parent chain via its nitrogen atom (position 4 of the morpholine ring).
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The "6-" at the beginning of the prefix indicates that the entire morpholinyl group is bonded to the sixth carbon atom of the hexyn-3-ol chain.
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Based on this deconstruction, the chemical structure can be unambiguously determined.
Caption: 2D structure of 6-(4-Morpholinyl)-4-hexyn-3-ol.
Physicochemical Properties
A molecule's physicochemical properties are crucial for understanding its behavior in various chemical and biological systems. These properties are derived from its molecular structure.
| Property | Value | Derivation |
| Molecular Formula | C₁₀H₁₇NO₂ | Derived from structural analysis |
| Molecular Weight | 183.25 g/mol | Calculated from the molecular formula using standard atomic weights |
| Functional Groups | Hydroxyl (-OH), Alkyne (-C≡C-), Tertiary Amine (N-), Ether (-O-) | Identified from the chemical structure |
The presence of these functional groups suggests specific chemical characteristics. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets. The alkyne group provides a region of high electron density and a linear geometry, which can be important for molecular recognition. The tertiary amine of the morpholine ring is basic, and the ether linkage is generally stable and can also participate in hydrogen bonding as an acceptor.[1]
Rationale for Experimental Characterization
For a novel or uncharacterized compound like 6-(4-Morpholinyl)-4-hexyn-3-ol, a systematic experimental workflow is essential to confirm its structure and purity. This process typically involves synthesis followed by rigorous analytical characterization.
Caption: A typical experimental workflow for synthesis and characterization.
Step-by-Step Methodologies:
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Synthesis: The synthesis of morpholine derivatives can be achieved through various established organic chemistry reactions.[3][4] A plausible route for 6-(4-Morpholinyl)-4-hexyn-3-ol could involve the reaction of a suitable precursor, such as a derivative of 4-hexyn-3-ol[5][6][7], with morpholine.
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Purification: Following the synthesis, the crude product would be purified to remove unreacted starting materials, byproducts, and solvents. Column chromatography using silica gel is a standard technique for this purpose.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique would be used to identify the different types of protons and their connectivity in the molecule. The spectrum would be expected to show distinct signals for the methyl, methylene, and methine protons of the hexyn-ol chain, as well as the methylene protons of the morpholine ring.
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¹³C NMR: This analysis would confirm the number of unique carbon environments, including the two distinct signals for the alkyne carbons.
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Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula of C₁₀H₁₇NO₂.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the key functional groups.[9] Expected characteristic absorption bands would include:
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A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.
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A sharp, weak peak around 2100-2260 cm⁻¹ for the C≡C stretch of the alkyne.
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C-H stretching vibrations around 2850-3000 cm⁻¹.
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C-O stretching vibrations for the ether and alcohol.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the final compound. Elemental analysis could also be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should align with the calculated values for the molecular formula.
Potential Applications in Drug Development
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][10] Its presence often imparts favorable properties such as improved aqueous solubility and metabolic stability.[2] The combination of the morpholine ring with an alkynyl alcohol functionality in 6-(4-Morpholinyl)-4-hexyn-3-ol presents an interesting scaffold for further investigation in drug discovery programs. The specific biological activity of this compound would need to be determined through screening and further pharmacological studies.
References
- Supporting Information - MPG.PuRe.
- Supporting information - The Royal Society of Chemistry.
- Morpholines database - synthesis, physical properties.
- Morpholine synthesis - Organic Chemistry Portal.
- Cronicon - ECronicon.
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
- 4-Hexyn-3-ol | C6H10O | CID 140751 - PubChem - NIH.
- 4-Hexyn-3-ol | CAS 20739-59-7 | SCBT.
- Chemical Properties of 4-Hexyn-3-ol (CAS 20739-59-7) - Cheméo.
- Morpholine - Wikipedia.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
- 4-hexyn-3-one - Chemical Synthesis Database.
- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure.
- 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers.
- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed.
- 1-Hexyn-3-ol - the NIST WebBook.
- The Pherobase Synthesis: Compounds by Molecular Weight.
- sciforum.
- 4-(2-Nitrobutyl)morpholine - CAS Common Chemistry.
- 4-HEXYN-3-OL | 20739-59-7 - ChemicalBook.
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